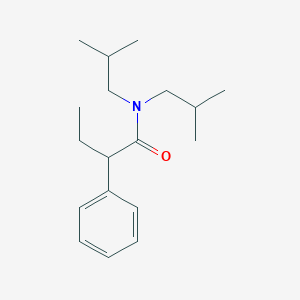
2-(1,3-Benzodioxol-5-yloxy)-1-(3,4-dimethoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Benzodioxol-5-yloxy)-1-(3,4-dimethoxyphenyl)ethanone, also known as βk-2C-B, is a synthetic compound that belongs to the class of phenethylamines. It was first synthesized in the early 2000s and has gained popularity in the research community due to its unique properties.
Mécanisme D'action
The mechanism of action of βk-2C-B is not fully understood, but it is believed to act as a partial agonist at the serotonin 2A receptor. It also has affinity for other serotonin receptors, such as 2B, 2C, and 1A. The activation of these receptors leads to changes in the levels of various neurotransmitters, such as dopamine and norepinephrine, which are involved in the regulation of mood, cognition, and perception.
Biochemical and Physiological Effects:
βk-2C-B has been found to produce a range of biochemical and physiological effects, including changes in mood, perception, and thought processes. It has been reported to produce visual and auditory hallucinations, altered time perception, and changes in the sense of self. It has also been found to produce changes in heart rate, blood pressure, and body temperature.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using βk-2C-B in lab experiments is its unique properties, which make it a useful tool for investigating the serotonin system and its role in various physiological and pathological processes. However, its psychedelic effects can also make it difficult to use in certain types of studies, such as those involving animal models. Additionally, the legality of βk-2C-B varies between countries, which can make it difficult to obtain and use in research studies.
Orientations Futures
There are several future directions for research involving βk-2C-B. One area of interest is its potential therapeutic properties, particularly in the treatment of mood disorders and anxiety. Another area of interest is its potential use as a tool for investigating the serotonin system and its role in various physiological and pathological processes. Further research is needed to fully understand the mechanism of action of βk-2C-B and its potential uses in scientific research.
In conclusion, βk-2C-B is a synthetic compound that has gained popularity in the research community due to its unique properties. It has been used in various scientific research studies to investigate its potential therapeutic properties and its role in the regulation of mood, cognition, and perception. While its use in lab experiments has advantages and limitations, there are several future directions for research involving βk-2C-B.
Méthodes De Synthèse
The synthesis of βk-2C-B involves the reaction of 3,4-dimethoxyphenylacetone with 2-(1,3-benzodioxol-5-yl)ethan-1-ol in the presence of a reducing agent. The resulting product is then purified using various methods, such as recrystallization or chromatography. The purity of the final product is crucial for its use in research studies.
Applications De Recherche Scientifique
βk-2C-B has been used in various scientific research studies to investigate its potential therapeutic properties. It has been found to have a high affinity for the serotonin 2A receptor, which is involved in the regulation of mood, cognition, and perception. Studies have shown that βk-2C-B has psychedelic effects similar to those of other phenethylamines, such as 2C-B and mescaline.
Propriétés
Formule moléculaire |
C17H16O6 |
|---|---|
Poids moléculaire |
316.3 g/mol |
Nom IUPAC |
2-(1,3-benzodioxol-5-yloxy)-1-(3,4-dimethoxyphenyl)ethanone |
InChI |
InChI=1S/C17H16O6/c1-19-14-5-3-11(7-16(14)20-2)13(18)9-21-12-4-6-15-17(8-12)23-10-22-15/h3-8H,9-10H2,1-2H3 |
Clé InChI |
XKLFLFYBUKOROI-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)COC2=CC3=C(C=C2)OCO3)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)COC2=CC3=C(C=C2)OCO3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 3-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B263097.png)

![5-bromo-N-[3-(trifluoromethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B263103.png)





![Dimethyl 5-{[(2-chloro-3-pyridinyl)carbonyl]amino}isophthalate](/img/structure/B263115.png)


